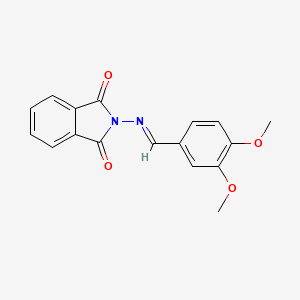

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-14-8-7-11(9-15(14)23-2)10-18-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-10H,1-2H3/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUWYGOIVGQMRW-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158529-52-3 | |

| Record name | N-(VERATRYLIDENEAMINO)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of solventless conditions, where simple heating and relatively quick reactions are employed to synthesize isoindoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to develop environmentally friendly synthetic techniques. These methods aim to minimize the use of hazardous solvents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .

Scientific Research Applications

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, it inhibits the aggregation of β-amyloid protein, indicating its potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in the substituents on the benzylidene or acryloylphenyl groups. Key examples include:

- (E)-2-((4-((1–(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)amino)isoindoline-1,3-dione (Compound 8g, ): Incorporates a triazole ring and dichlorophenyl group, increasing steric hindrance and electron-withdrawing effects .

- 2-(3,4-dihydroxybenzylideneamino)-isoindoline-1,3-dione (Compound 2b, ): Substituted with phenolic hydroxyl groups, which significantly boost antioxidant activity compared to methoxy or alkyl substituents .

Table 1: Structural and Functional Comparison

Physical and Spectral Properties

- Melting Points : The dimethoxy target compound is expected to have a melting point between 250–270°C, based on analogs like compound 8g (266–267°C) .

- IR Spectroscopy : All compounds show characteristic C=O stretches near 1720 cm⁻¹ (isoindoline-dione) and C=N stretches near 1680 cm⁻¹ (Schiff base). Hydroxyl substituents (e.g., compound 2b) introduce O-H stretches at ~3300 cm⁻¹, absent in the methoxy target compound .

- 1H NMR : Methoxy protons in the target compound would resonate as singlets at δ 3.8–4.0 ppm, distinct from indole (δ 6.5–7.5 ppm) or triazole (δ 7.0–8.5 ppm) protons in analogs .

Bioactivity Trends

- Antioxidant Activity : Electron-donating groups (e.g., hydroxyl in compound 2b) enhance radical scavenging, whereas methoxy groups (target compound) may reduce efficacy due to lower hydrogen-bonding capacity .

- Enzyme Inhibition : Bulky substituents (e.g., indole in compound 3) improve cholinesterase inhibition, suggesting the target compound’s dimethoxy group may offer moderate activity .

- DNA Interaction : Hydrophobic substituents (e.g., isopropyl in compound 2a) enhance DNA binding via intercalation, while polar groups like methoxy may reduce affinity .

Biological Activity

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive understanding.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with isoindoline-1,3-dione. The reaction conditions usually include the use of solvents like ethanol or acetic acid and may involve catalysts to enhance yield. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against Gram-positive and Gram-negative bacteria using agar well diffusion assays. The results indicated that certain structural modifications enhanced antimicrobial efficacy. For instance:

- Compound 1 showed an inhibition zone of 15 mm against Staphylococcus aureus.

- Compound 2 , with a thiazole moiety, exhibited an IC50 value of 12 µg/mL against Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 15 | - |

| 2 | Escherichia coli | - | 12 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. Notably:

- IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 5 |

| MCF-7 | 8 |

Case Study 1: Antimicrobial Screening

In a comparative study involving various isoindoline derivatives, researchers found that the presence of electron-donating groups such as methoxy significantly improved antimicrobial activity. The study concluded that structural modifications should be considered in future drug design to enhance efficacy against resistant strains .

Case Study 2: Anticancer Mechanism Elucidation

A detailed investigation into the anticancer properties revealed that treatment with the compound resulted in increased levels of caspase-3 and decreased levels of Bcl-2 in treated cells. This shift suggests a move towards apoptosis rather than necrosis, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is typically synthesized via condensation reactions between isoindoline-1,3-dione derivatives and substituted benzaldehydes. For example, analogous compounds (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) are reacted with aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., NaOH) at room temperature for 48 hours . Optimization involves adjusting solvent polarity, reaction time, temperature, and catalyst concentration. Purification via recrystallization or column chromatography ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers look for?

- Answer : Infrared (IR) spectroscopy identifies functional groups such as the imine (C=N stretch ~1600–1650 cm⁻¹) and carbonyl groups (C=O ~1700–1750 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic proton environment (e.g., dimethoxybenzylidene protons at δ 3.8–4.0 ppm for OCH₃) and the isoindoline-dione backbone . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that must be characterized early in research, and what standardized methods are recommended?

- Answer : Critical properties include solubility in polar/non-polar solvents (via shake-flask method), thermal stability (differential scanning calorimetry, DSC), and photostability (exposure to UV/visible light). Databases like NIST Chemistry WebBook provide reference data for analogous compounds, aiding in benchmarking experimental results .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, including its persistence and transformation products in different ecosystems?

- Answer : Follow frameworks like Project INCHEMBIOL, which assess environmental-chemical properties (e.g., log P, hydrolysis rates) and biotic/abiotic degradation pathways. Laboratory studies under controlled conditions (pH, temperature, microbial activity) simulate soil/water systems, while high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) detect transformation products . Field studies with isotopic labeling (e.g., ¹⁴C) track long-term persistence .

Q. What methodological considerations are critical when assessing the compound's biological activity, such as its potential hypoglycemic effects, to ensure reproducibility and relevance to human physiology?

- Answer : Use rational drug design principles, including structural similarity to known hypoglycemic agents (e.g., meglitinides) and in vitro assays (e.g., α-glucosidase inhibition). Validate findings with in vivo models (e.g., diabetic rodents) and dose-response studies. Ensure cell-based assays include controls for cytotoxicity and metabolic interference . Reproducibility requires standardized protocols (e.g., OECD guidelines) and triplicate measurements .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the compound's mechanism of action at the molecular level?

- Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., PPARγ for hypoglycemic activity). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Synergize with mutagenesis studies to identify critical amino acid residues .

Q. In the context of contradictory data from different studies on the compound's efficacy, what statistical and experimental design approaches can resolve such discrepancies?

- Answer : Employ randomized block designs with split-plot arrangements to isolate variables (e.g., concentration, exposure time) . Meta-analyses of published data can identify confounding factors (e.g., solvent choice in assays). Bayesian statistics or mixed-effects models account for variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.